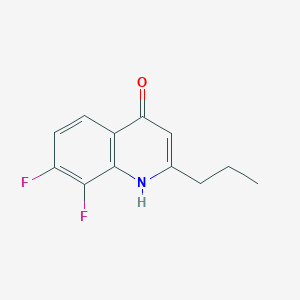
3'-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride is a chemical compound that features a piperidine ring attached to a biphenyl structure through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Esterification: The carboxylate group is introduced through an esterification reaction, where the biphenyl ether intermediate reacts with a carboxylic acid derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Suzuki-Miyaura coupling and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The biphenyl structure can be reduced under catalytic hydrogenation conditions.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding phenol and piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically involves the use of palladium on carbon (Pd/C) as the catalyst.
Substitution: Acidic conditions may involve the use of hydrochloric acid, while basic conditions may involve the use of sodium hydroxide.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Phenol and piperidine derivatives.
科学的研究の応用
3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The biphenyl structure may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(Piperidin-4-yloxy)phenylcarboxylate hydrochloride: Similar structure but lacks the biphenyl moiety.
4-(Piperidin-4-yloxy)biphenyl-4-carboxylate hydrochloride: Similar structure but with a different substitution pattern on the biphenyl ring.
Uniqueness
3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C20H24ClNO3 |
|---|---|
分子量 |
361.9 g/mol |
IUPAC名 |
ethyl 3-(3-piperidin-4-yloxyphenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C20H23NO3.ClH/c1-2-23-20(22)17-7-3-5-15(13-17)16-6-4-8-19(14-16)24-18-9-11-21-12-10-18;/h3-8,13-14,18,21H,2,9-12H2,1H3;1H |
InChIキー |
SGOGISKPJCPIDX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)OC3CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


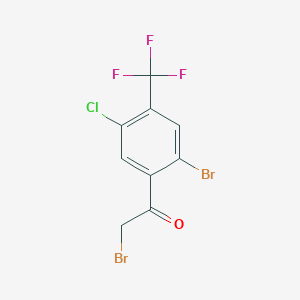
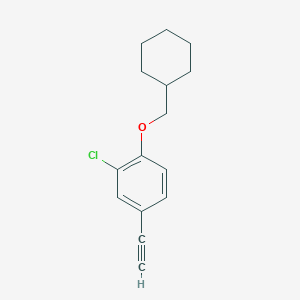
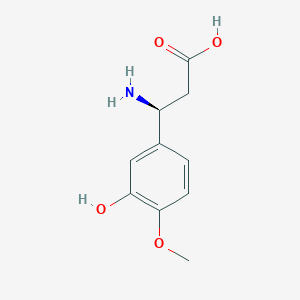
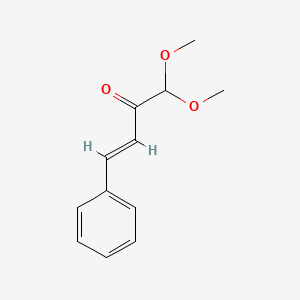
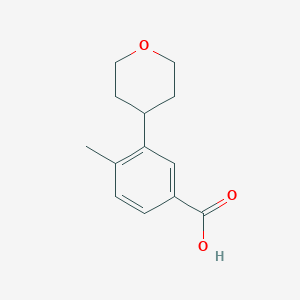
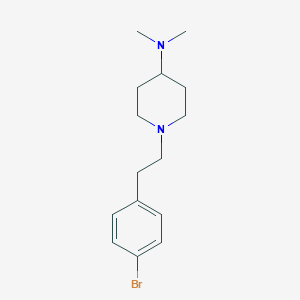
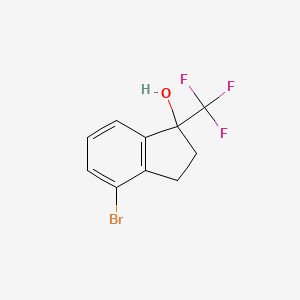
![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)
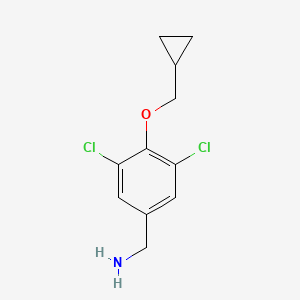
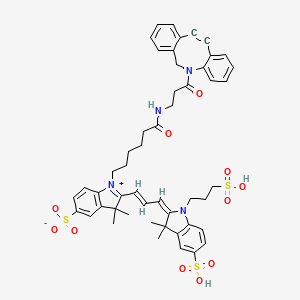

![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
